molecular formula C7H12O3 B2910869 Propyl 2-hydroxybut-3-enoate CAS No. 1403229-32-2

Propyl 2-hydroxybut-3-enoate

Cat. No.: B2910869
CAS No.: 1403229-32-2
M. Wt: 144.17
InChI Key: MSOFTQQVQCGPET-UHFFFAOYSA-N
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Description

Propyl 2-hydroxybut-3-enoate is a chemical compound with the molecular formula C7H12O3 . It is also known by its CID 76183453 .


Synthesis Analysis

Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG) has recently become obtainable from Sn catalysed cascade reactions of mono- and disaccharides . A catalytic benign transesterification method for the synthesis of MVG ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) has been reported .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H12O3 .


Chemical Reactions Analysis

Methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate, MVG) has been shown to have several options for chemical transformations . It has been used in a catalytic benign transesterification method for the synthesis of MVG ester derivatives of trimethylolpropane (TMP) and pentaerythritol (PE) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 144.17 . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Advantages and Limitations for Lab Experiments

Propyl 2-hydroxybut-3-enoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also readily available and inexpensive. However, it has some limitations as well. It is highly flammable and should be handled with care. It also has a low boiling point, which makes it difficult to purify.

Future Directions

There are several future directions for the use of propyl 2-hydroxybut-3-enoate in scientific research. It can be used in the synthesis of new pharmaceuticals and agrochemicals. It can also be used in the production of new organic compounds. Further research can also be done to investigate its potential as a catalyst in various reactions.
Conclusion:
This compound is a versatile chemical compound that has several applications in scientific research. It is used as a precursor for the synthesis of various compounds and has several advantages for lab experiments. Further research can be done to explore its potential in various fields of science.

Synthesis Methods

Propyl 2-hydroxybut-3-enoate can be synthesized through the reaction between propyl alcohol and acetoacetic acid. The reaction is catalyzed by sulfuric acid and heated to 80-90°C. The resulting product is a clear liquid with a fruity odor.

Scientific Research Applications

Propyl 2-hydroxybut-3-enoate is widely used in scientific research as a precursor for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents. It is also used in the production of various organic compounds such as pyrazoles, pyridines, and pyrimidines.

Properties

IUPAC Name

propyl 2-hydroxybut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-5-10-7(9)6(8)4-2/h4,6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOFTQQVQCGPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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